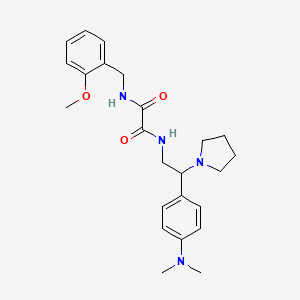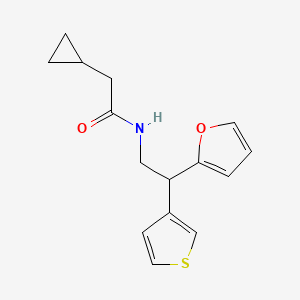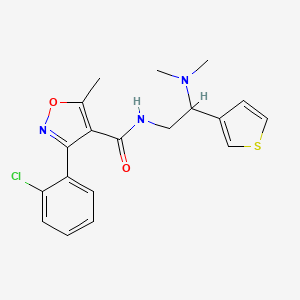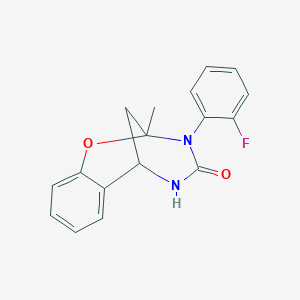
3-(2-fluorophényl)-2-méthyl-2,3,5,6-tétrahydro-4H-2,6-méthano-1,3,5-benzoxadiazocine-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.317. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
3-(2-fluorophényl)-2-méthyl-2,3,5,6-tétrahydro-4H-2,6-méthano-1,3,5-benzoxadiazocine-4-one
Synthèse organique : Ce composé est utilisé en synthèse organique comme élément constitutif pour la création de molécules plus complexes .
Activité biologique : Des recherches ont montré que ce composé présente une activité biologique contre certains types de cellules cancéreuses.
Propriétés antimicrobiennes : Ce composé a également été étudié pour ses propriétés antimicrobiennes potentielles.
Propriétés antifongiques : En plus de ses propriétés antimicrobiennes, ce composé a également démontré une activité antifongique.
10-(2-fluorophényl)-9-méthyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]tridéca-2,4,6-trièn-11-one
Effets anticancéreux : Ce composé a été étudié pour ses effets anticancéreux potentiels. Des études in vitro ont montré qu'il peut inhiber la prolifération des cellules cancéreuses buccales .
Activité anti-inflammatoire : Des recherches ont montré que ce composé et ses dérivés présentent une forte activité anti-inflammatoire et pourraient être considérés comme des anti-inflammatoires non stéroïdiens prometteurs .
Propriétés antimicrobiennes et antituberculeuses : Des recherches sur des composés similaires ont mis en évidence leurs propriétés antimicrobiennes et antituberculeuses potentielles.
Mécanisme D'action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Pharmacokinetics
A related compound, a mono-carbonyl curcumin analog, has been found to have a bioavailability of 60% after oral administration and 35% after intraperitoneal administration . This suggests that the compound could potentially have similar ADME properties.
Result of Action
A related compound, a mono-carbonyl curcumin analog, has been found to exhibit broad-spectrum activity in the nci anticancer cell line screen and potent antiangiogenesis activity . This suggests that the compound could potentially have similar effects.
Propriétés
IUPAC Name |
10-(2-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-17-10-13(11-6-2-5-9-15(11)22-17)19-16(21)20(17)14-8-4-3-7-12(14)18/h2-9,13H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYOJCYESGGDRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B2400853.png)
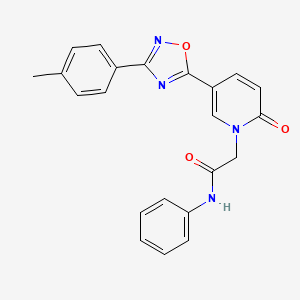
![[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol](/img/structure/B2400857.png)
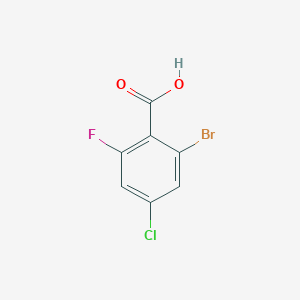
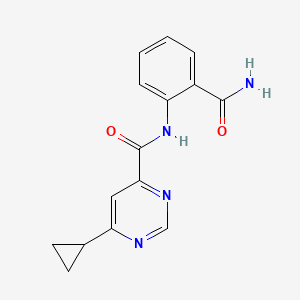
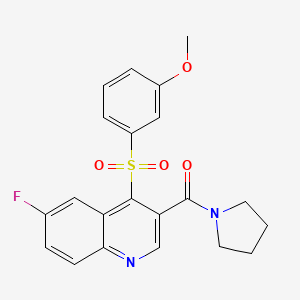
![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)
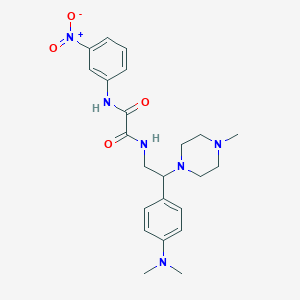
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)

